Lipoxin A4 methyl ester

Description

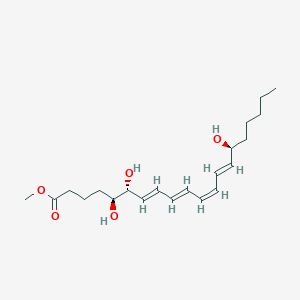

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPCKDCSZPRQJP-QDCMSWGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lipoxin A4 Methyl Ester: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxin A4 (LXA4) and its more lipid-soluble prodrug, Lipoxin A4 methyl ester, are endogenous specialized pro-resolving mediators (SPMs) that play a pivotal role in the resolution of inflammation. Their discovery has opened new avenues for therapeutic intervention in a host of inflammatory diseases. This technical guide provides an in-depth overview of the discovery of this compound, detailed methodologies for its chemical synthesis, and an exploration of its critical signaling pathways. Quantitative data from synthetic processes are summarized, and key experimental protocols are presented to aid in its practical application in research and drug development.

Discovery and Biological Significance

Lipoxin A4 was first identified as a novel series of biologically active compounds derived from arachidonic acid in human leukocytes. It is a trihydroxy fatty acid containing a conjugated tetraene structure. The methyl ester form is often utilized in research due to its increased lipid solubility, facilitating its use in experimental models.[1]

Lipoxins are not inflammatory agonists but are instead generated during the resolution phase of inflammation. Their biological actions are primarily anti-inflammatory and pro-resolving. These include inhibiting neutrophil infiltration and transmigration at sites of inflammation, stimulating the non-phlogistic phagocytosis of apoptotic cells by macrophages, and modulating the production of various cytokines and chemokines. The therapeutic potential of LXA4 and its analogs is being explored for a wide range of conditions, including renal, cardiovascular, and neuroinflammatory diseases.[2][3]

Chemical Synthesis of Lipoxin A4 Analogs

The complex stereochemistry of this compound presents a significant challenge for chemical synthesis. Several total synthesis strategies have been developed to provide access to this and related molecules for research purposes. Key approaches include:

-

Iodolactonization Method: An early and notable method for the synthesis of lipoxins. This strategy often begins with a precursor like 15S-HETE methyl ester and involves a series of reactions including hydroxyl protection and the introduction of other functional groups to build the complete carbon skeleton with the correct stereochemistry.

-

Convergent Synthesis using Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies often employ a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. This is exemplified by the synthesis of 15-oxo-Lipoxin A4 methyl ester, a closely related analog. This route utilizes key reactions such as the Sonogashira and Suzuki cross-couplings to construct the conjugated tetraene system. A notable feature of this approach is the use of an N-methyliminodiacetic acid (MIDA) protected boronate, which offers stability and allows for iterative cross-coupling reactions.[2]

Below is a high-level workflow for the synthesis of a Lipoxin A4 analog using a MIDA boronate strategy.

Figure 1. Convergent synthesis workflow for a Lipoxin A4 analog.

Experimental Protocols

This section provides a representative, multi-step protocol for the synthesis of 15-oxo-Lipoxin A4 methyl ester, a key analog of this compound, adapted from published methods.[2]

Synthesis of the Iodovinyl Ester Fragment

-

Protection of 2-deoxy-D-ribose: The diol of 2-deoxy-D-ribose is protected as an acetonide by etherification with isopropenyl methyl ether in the presence of catalytic pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Wittig Homologation: The protected ribose undergoes a Wittig-type reaction with methyl (triphenylphosphoranylidene)acetate and catalytic benzoic acid to yield an α,β-unsaturated ester.

-

Reduction: The resulting ester is reduced quantitatively with hydrogen gas in the presence of a rhodium on alumina (B75360) catalyst.

-

Oxidation: The subsequent alcohol is oxidized to an aldehyde using Parikh-Doering conditions (sulfur trioxide-pyridine complex, DMSO).

-

Takai Reaction: The aldehyde is transformed into the iodovinyl ester fragment under Takai conditions.

Synthesis of the MIDA Boronate Fragment

-

Bromination: Racemic 1-octyn-3-ol is brominated using N-bromosuccinimide in acetone (B3395972) with catalytic silver nitrate.

-

Sonogashira Coupling: The resulting bromoalkyne is coupled with a suitable partner to extend the carbon chain.

-

Borylation: The terminal alkyne is then converted to the corresponding MIDA-protected boronic ester.

Fragment Coupling and Final Steps

-

Suzuki Coupling: The iodovinyl ester fragment and the MIDA boronate fragment are coupled using a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine (B1218219) ligand like XPhos) and a base (e.g., NaOH) in a solvent such as tetrahydrofuran (B95107) (THF).

-

Reduction: The resulting trien-yne is reduced to the tetraene using a solvolytic zinc-based reduction.

-

Oxidation: The unprotected alcohol is oxidized to the ketone using Dess-Martin periodinane.

-

Deprotection: The acetonide protecting group is removed using hydrochloric acid in methanol (B129727) to yield the final product, 15-oxo-lipoxin A4 methyl ester.

Quantitative Data from Synthesis

The efficiency of a multi-step synthesis is a critical factor. The following table summarizes representative yields for the synthesis of 15-oxo-Lipoxin A4 methyl ester. It is important to note that yields can vary based on reaction scale and specific conditions.

| Step | Transformation | Reported Yield (%) |

| Fragment A | ||

| 1 | Acetonide protection | 44 |

| 2 | Wittig homologation | 86 |

| 3 | Oxidation to aldehyde | 76 |

| 4 | Takai olefination | 63 |

| Fragment B & Coupling | ||

| 5 | Suzuki Coupling | Variable |

| 6 | Zinc-based reduction | 75 |

| 7 | Dess-Martin oxidation | 82 |

| 8 | Acetonide deprotection | 63 |

| Overall | Convergent Synthesis | ~3.7% |

Data adapted from the synthesis of 15-oxo-lipoxin A4 methyl ester.[2]

Purification and Characterization

Purification

Purification of this compound and its analogs is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) .

-

Stationary Phase: A C18 column is commonly used for the separation of these lipid mediators.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed to elute the compounds.[5] The specific gradient profile will depend on the exact analog and the complexity of the mixture.

-

Detection: Detection is typically performed using a UV detector, as the conjugated tetraene system of lipoxins has a characteristic UV absorbance maximum around 302 nm.[1]

Characterization

The structure and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the correct mass. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structure, including the stereochemistry of the hydroxyl groups and the geometry of the double bonds. The vinyl region of the 1H NMR spectrum is particularly informative for confirming the tetraene structure.[2]

-

Ultraviolet (UV) Spectroscopy: Confirms the presence of the conjugated tetraene chromophore, with a characteristic absorbance maximum (λmax) at approximately 302 nm.[1]

Lipoxin A4 Signaling Pathway

Lipoxin A4 exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) known as the lipoxin A4 receptor (ALX/FPR2) . This interaction initiates a cascade of intracellular signaling events that ultimately lead to the resolution of inflammation.

Figure 2. Simplified Lipoxin A4 signaling pathway.

Activation of ALX/FPR2 by LXA4 leads to several downstream effects:

-

Inhibition of Pro-inflammatory Pathways: LXA4 signaling can suppress the activation of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and inhibit signaling cascades such as the p38 MAP kinase pathway. This leads to a reduction in the production of pro-inflammatory cytokines.

-

Activation of Pro-resolving Pathways: Conversely, LXA4 can activate pro-survival and anti-oxidant pathways, such as the PI3K/Akt and Nrf2 pathways, which contribute to the resolution of inflammation and restoration of tissue homeostasis.

-

Stimulation of Efferocytosis: A key action of LXA4 is to enhance the clearance of apoptotic neutrophils by macrophages, a process known as efferocytosis. This is a critical step in preventing secondary necrosis and the release of damaging cellular contents.

Conclusion

This compound stands as a testament to the intricate mechanisms governing the resolution of inflammation. Its discovery has provided invaluable insights into these processes and has spurred the development of stable analogs with therapeutic potential. The synthetic routes, while challenging, provide access to these molecules for continued research. A thorough understanding of its synthesis, purification, characterization, and biological signaling is paramount for scientists and researchers aiming to harness the pro-resolving power of lipoxins for the development of novel anti-inflammatory therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Epi-16-(para-fluorophenoxy)-lipoxin A(4)-methyl ester, a synthetic analogue of 15-epi-lipoxin A(4), is protective in experimental ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipoxin A₄: problems with its determination using reversed phase chromatography-tandem mass spectrometry and confirmation with chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lipoxin A4 Methyl Ester: Mechanisms and Methodologies in Inflammation Resolution

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shift from Anti-Inflammation to Pro-Resolution

Inflammation is a critical host defense mechanism, but its failure to resolve leads to chronic inflammatory diseases.[1] For decades, therapeutic strategies have focused on blocking pro-inflammatory pathways. However, a paradigm shift is underway, focusing on enhancing the body's endogenous resolution pathways. Specialized Pro-resolving Mediators (SPMs) are a class of lipid-derived molecules that actively orchestrate the return to tissue homeostasis.[1][2]

Lipoxin A4 (LXA4) was the first SPM to be identified and is derived from arachidonic acid.[1][3] It plays a vital role in reducing excessive tissue injury and promoting healing.[2] However, native LXA4 has a short half-life due to rapid metabolic degradation, limiting its therapeutic utility.[4][5] Lipoxin A4 methyl ester (LXA4-Me) is a more stable and lipid-soluble synthetic analog that acts as a prodrug, designed to resist rapid inactivation and prolong pro-resolving actions in vivo.[6][7][8] This guide provides an in-depth overview of the molecular mechanisms of LXA4-Me, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways involved in its function.

Core Mechanism of Action: ALX/FPR2 Receptor Engagement

LXA4 and its analogs, including LXA4-Me, exert their biological effects primarily by binding to the G-protein coupled receptor (GPCR) known as ALX/FPR2 (Formyl Peptide Receptor 2).[1][4][9][10] This receptor is expressed on a wide variety of immune cells, including neutrophils, macrophages, monocytes, T-cells, and B-cells, as well as on structural cells like epithelial and endothelial cells.[4][11][12]

The binding of LXA4-Me to ALX/FPR2 initiates a cascade of intracellular signaling events that collectively switch the cellular response from pro-inflammatory to pro-resolving. This engagement is the central event that leads to the downstream effects detailed below.

Downstream Signaling Pathways

Upon ALX/FPR2 activation, LXA4-Me modulates several key intracellular signaling pathways to suppress inflammation and promote resolution.

-

Inhibition of the NF-κB Pathway: A primary mechanism of LXA4-Me is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][13] It prevents the degradation of the inhibitory protein IκBα.[14][15] This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, IL-6, and enzymes like MMP-9.[6][16][17]

-

Modulation of MAPK Signaling: LXA4-Me also regulates the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it has been shown to inhibit the phosphorylation and activation of p38 MAPK, a key transducer of inflammatory signals.[18][19][20] By inhibiting this pathway, LXA4-Me further reduces the expression of inflammatory cytokines.[19]

-

Activation of Cytoprotective Pathways: In some contexts, LXA4-Me can activate the ERK/Nrf2 signaling pathway, which upregulates antioxidant and cytoprotective genes, contributing to tissue protection and repair.[13]

Cellular and Physiological Effects

The activation of pro-resolving signaling pathways by LXA4-Me translates into specific actions on key immune cells that drive the resolution process.

-

On Neutrophils (PMN): LXA4-Me is a potent regulator of neutrophil activity. It inhibits TNF-α-stimulated neutrophil trafficking, superoxide (B77818) anion generation, and degranulation.[21][22] By halting the infiltration and activation of neutrophils at the inflammatory site, LXA4-Me prevents further tissue damage. It also promotes neutrophil apoptosis (programmed cell death) and reduces NETosis, preparing them for clearance.[22][23]

-

On Macrophages: LXA4-Me enhances the phagocytic capacity of macrophages, a critical process known as efferocytosis, where apoptotic neutrophils are cleared without eliciting a pro-inflammatory response.[1][11][22][24] This "nonphlogistic" clearance is a hallmark of inflammation resolution. LXA4-Me can also promote the polarization of macrophages towards a pro-resolving M2 phenotype.[11]

-

On Lymphocytes: LXA4-Me modulates the adaptive immune response. It has been shown to reduce the production of pro-inflammatory cytokines like IFN-γ and IL-17 from CD4+ and CD8+ T cells.[25] Furthermore, it can directly act on B cells via the ALX/FPR2 receptor to decrease IgM and IgG antibody production.[9]

-

On Structural Cells: LXA4-Me helps restore tissue integrity by acting on non-immune cells. It can reduce the breakdown of tight junction proteins, thereby protecting vascular barrier integrity.[6] In mucosal tissues, it can stimulate mucin secretion from goblet cells, enhancing barrier function.[12]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies, demonstrating the potency and efficacy of LXA4 and its stable analogs in various models of inflammation.

Table 1: In Vivo Efficacy of LXA4 Methyl Ester and Analogs

| Model System | Species | Compound | Dose | Outcome | Reference |

| Intracerebral Hemorrhage | Rat | LXA4-Me | 100 ng/day (i.c.v.) | Significantly reduced neurological deficit scores and brain water content. | [6][16] |

| TiO2-induced Arthritis | Mouse | LXA4 | 1-10 ng (i.a.) | Dose-dependently reduced mechanical hyperalgesia and joint levels of TNF-α, IL-1β, and IL-6. | [13] |

| TNF-α-induced Leukocyte Infiltration (Air Pouch) | Mouse | 15(R/S)-methyl-LXA4 | 1 µg | Inhibited PMN migration by ~80-85%. | [21] |

| Sepsis (Cecal Ligation) | Rat | LXA4 | 7 µg/kg (i.v.) | Reduced plasma TNF-α and IL-6; reduced blood bacterial load and increased survival. | [24] |

| Collagen-Induced Arthritis | Mouse | LXA4 | N/A | Reduced synovial hyperplasia and levels of TNF-α, IL-6, IL-1β. | [19] |

Table 2: In Vitro Potency of LXA4 Methyl Ester and Analogs

| Cell Type | Assay | Compound | Concentration | Effect | Reference |

| Human Neutrophils | TNF-α-stimulated Superoxide Generation | LXA4/ATL analogs | 1-10 nM | Potent, concentration-dependent inhibition. | [21] |

| Mouse Synoviocytes | Cell Proliferation | LXA4 | 5-15 nM | Dose-dependent inhibition of proliferation. | [19] |

| Human B-Cells | CpG-stimulated IgG Production | LXA4 | 100 nM | Significantly reduced IgG levels. | [9] |

| RAW264.7 Macrophages | LPS-induced NF-κB Translocation | LXA4 | N/A | Suppressed NF-κB translocation and IκBα degradation. | [15] |

| Human T-Cells | Migration across Brain Endothelial Cells | LXA4 | 100 nM | Significantly inhibited transmigration of Th1 and Th17 cells. | [25] |

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies used. Below are detailed protocols for key experiments cited in the study of LXA4-Me.

In Vivo Model: Murine Air Pouch for Leukocyte Trafficking

This model is a standard for quantifying the effects of mediators on inflammation and leukocyte infiltration in vivo.

-

Pouch Formation: Anesthetize mice (e.g., BALB/c) and inject 3 mL of sterile air subcutaneously on the dorsum to create a pouch. Re-inflate the pouch with 1.5 mL of air on day 3.

-

Inflammatory Challenge: On day 6, inject 1 mL of a pro-inflammatory stimulus (e.g., 10 ng of recombinant murine TNF-α in sterile saline) directly into the pouch.

-

Treatment: Co-administer the test compound (e.g., 1 µg of 15(R/S)-methyl-LXA4) or vehicle (saline) with the TNF-α.

-

Exudate Collection: At a specified time point (e.g., 4 hours), euthanize the mice and carefully lavage the pouch with 2 mL of sterile saline or PBS.

-

Analysis:

-

Cell Counts: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Differential Counts: Prepare cytospin slides, stain with Wright-Giemsa, and perform differential counts to enumerate neutrophils, monocytes, and eosinophils.

-

Cytokine Measurement: Centrifuge the lavage fluid and measure cytokine levels (e.g., MIP-2, IL-1β) in the supernatant using ELISA.

-

In Vitro Assay: Macrophage Efferocytosis of Apoptotic Neutrophils

This assay quantifies the key pro-resolving function of enhancing the clearance of apoptotic cells.

-

Macrophage Preparation: Isolate primary macrophages (e.g., mouse bone marrow-derived macrophages or human monocyte-derived macrophages) and culture them to adherence in multi-well plates.

-

Neutrophil Preparation and Apoptosis Induction: Isolate neutrophils from fresh blood (human or mouse). Induce apoptosis by aging the cells in culture (e.g., 18-24 hours at 37°C) or by a brief exposure to UV radiation. Confirm apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.

-

Labeling: Label the apoptotic neutrophils with a fluorescent dye (e.g., CFSE or pHrodo) for visualization and quantification.

-

Co-culture: Wash the macrophages and add the labeled apoptotic neutrophils at a specific ratio (e.g., 5:1 neutrophils to macrophages). Add LXA4-Me (e.g., 1-100 nM) or vehicle to the co-culture.

-

Incubation: Incubate for a defined period (e.g., 60-90 minutes) to allow for phagocytosis.

-

Quantification:

-

Wash away non-ingested neutrophils.

-

Microscopy: Fix the cells, stain macrophage nuclei (DAPI), and visualize using fluorescence microscopy. The phagocytic index is calculated as (number of ingested neutrophils / number of macrophages) x 100.

-

Flow Cytometry: Lift the macrophages and analyze them by flow cytometry to quantify the percentage of fluorescently positive macrophages.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the body's own mechanisms for resolving inflammation. By engaging the ALX/FPR2 receptor, it potently inhibits the influx and activation of neutrophils while simultaneously promoting their clearance by macrophages, thereby preventing the cycle of chronic inflammation and promoting a return to homeostasis. Its ability to act via multiple downstream pathways, including the inhibition of NF-κB and p38 MAPK, underscores its robust pro-resolving activity.

For drug development professionals, the development of stable lipoxin analogs like LXA4-Me offers a therapeutic strategy that is not broadly immunosuppressive but rather actively pro-resolving. Future research should focus on:

-

Pharmacokinetics and Delivery: Optimizing delivery systems (e.g., nanoparticle encapsulation) to further enhance bioavailability and target specificity.[26]

-

Clinical Translation: Expanding clinical trials to validate the efficacy of LXA4-Me and other analogs in human inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammatory conditions.[1][25]

-

Receptor Pharmacology: Further elucidating the biased agonism at the ALX/FPR2 receptor to design ligands that can fine-tune specific pro-resolving responses.

By continuing to explore the intricate biology of LXA4-Me, the scientific community can pave the way for a new class of therapies that resolve inflammation and restore health.

References

- 1. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promising Anti-Inflammatory Tools: Biomedical Efficacy of Lipoxins and Their Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Lipoxin A4 decreases human memory B cell antibody production via an ALX/FPR2-dependent mechanism: A link between resolution signals and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-kappaB is involved in inhibition of lipoxin A4 on dermal inflammation and hyperplasia induced by mezerein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipoxin suppresses inflammation via the TLR4/MyD88/NF‐κB pathway in periodontal ligament cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipoxin A4 reduces inflammation through formyl peptide receptor 2 /p38MAPK signaling pathway in subarachnoid hemorrhage rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipoxin A4-Mediated p38 MAPK Signaling Pathway Protects Mice Against Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmiweb.com [pharmiweb.com]

- 21. rupress.org [rupress.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Lipoxin A(4) promotes more complete inflammation resolution in sepsis compared to stable lipoxin A(4) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pro-resolving lipid mediator lipoxin A4 attenuates neuro-inflammation by modulating T cell responses and modifies the spinal cord lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]

Lipoxin A4 Methyl Ester: A Technical Guide to its Signaling Pathway and Analysis

Abstract: Lipoxin A4 methyl ester (LXM4e) is a synthetic, stable analog of the endogenous pro-resolving lipid mediator, Lipoxin A4 (LXA4).[1] As a potent anti-inflammatory and immunomodulatory agent, LXM4e holds significant therapeutic potential for a range of inflammatory diseases. Its biological effects are primarily mediated through the activation of the G-protein coupled receptor ALX/FPR2. This guide provides an in-depth analysis of the core signaling pathways modulated by LXM4e, including the inhibition of the NF-κB and p38 MAPK pathways. Furthermore, it offers detailed experimental protocols for key assays used to investigate this signaling cascade and presents quantitative data to inform experimental design. This document is intended for researchers, scientists, and drug development professionals working to harness the therapeutic power of pro-resolving mediators.

The Lipoxin A4 Receptor: ALX/FPR2

Lipoxin A4 (LXA4) and its stable analog, LXM4e, exert their biological functions predominantly by binding to the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[2][3][4][5] ALX/FPR2 is a G-protein coupled receptor (GPCR) expressed on various cell types, including leukocytes, epithelial cells, and fibroblasts.[4][6]

The pharmacology of ALX/FPR2 is complex, as it can be activated by a diverse array of ligands, including not only pro-resolving mediators like LXA4 and Annexin A1, but also pro-inflammatory peptides such as Serum Amyloid A (SAA).[2][4][7] This phenomenon, known as biased agonism, allows the receptor to trigger distinct downstream signaling pathways depending on the specific ligand, leading to either pro-resolving or pro-inflammatory outcomes.[8]

Core Signaling Pathways of this compound

Upon binding to the ALX/FPR2 receptor, LXM4e initiates intracellular signaling cascades that collectively suppress inflammation and promote its resolution. The primary mechanisms involve the potent inhibition of the pro-inflammatory NF-κB pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

Inhibition of the NF-κB Pathway

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate gene transcription.

LXM4e signaling potently disrupts this process. By activating ALX/FPR2, it initiates a cascade that suppresses IκBα degradation, thereby preventing NF-κB from moving to the nucleus.[9][10] This blockade results in a significant reduction in the expression of NF-κB target genes, including TNF-α, IL-1β, IL-6, IL-8, and Matrix Metallopeptidase 9 (MMP-9).[11][10][12][13]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK, are critical signaling components that regulate cellular processes such as inflammation, proliferation, and apoptosis. In inflammatory conditions, the p38 MAPK and JNK pathways are often activated, contributing to the production of inflammatory cytokines.

Studies have shown that LXA4 and its analogs can significantly inhibit the activation of the p38 MAPK pathway in various inflammatory models.[12][13][14][15] This is achieved by preventing the phosphorylation of p38. Inhibition of JNK phosphorylation has also been reported.[16] Conversely, some cellular responses to LXA4, such as mucin secretion in conjunctival goblet cells, involve the activation of the ERK1/2 pathway.[5] This highlights the context-dependent nature of LXM4e's modulation of MAPK signaling. The predominant anti-inflammatory effect, however, is linked to the suppression of p38 activity.

Quantitative Analysis of Lipoxin Activity

The potency and efficacy of lipoxins and their analogs have been quantified in various biological systems. This data is crucial for designing experiments and for the development of LXM4e as a therapeutic agent.

| Parameter | Value | System / Context | Reference |

| Binding Affinity (Kd) | ~1.5 nM | [3H]LXA4 binding to murine ALX/FPR2 expressed in CHO cells. | [17] |

| Effective Dose (In Vivo) | 10 ng/day (Low Dose) | Intracerebroventricular injection in a rat model of intracerebral hemorrhage. Showed neuroprotective effects. | [11][1] |

| Effective Dose (In Vivo) | 100 ng/day (High Dose) | Intracerebroventricular injection in a rat model of intracerebral hemorrhage. Showed significant reduction in inflammation and edema. | [11][1] |

| Effective Conc. (In Vitro) | 5 - 15 nM | LXA4 inhibited synoviocyte proliferation from mice with collagen-induced arthritis. | [13] |

| Effective Conc. (In Vitro) | 100 nM | LXA4 analogs inhibited TNF-α-induced IL-8 secretion in human T84 enterocytes. | [6] |

| Effective Conc. (In Vitro) | 0.1 µM | LXA4 induced superoxide (B77818) generation in human neutrophils, equipotent to Leukotriene B4. | [18] |

Experimental Protocols for Pathway Analysis

Verifying the engagement of the LXM4e signaling pathway requires specific molecular biology techniques. Below are detailed protocols for two fundamental assays used to measure the inhibition of MAPK and NF-κB activity.

Protocol: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)

Western blotting is the gold-standard method for detecting the phosphorylation status of specific proteins like ERK, p38, or IκBα, providing a direct measure of pathway activation.[19]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages or HEK293 cells) to desired confluency. Pre-treat with various concentrations of LXM4e for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., 100 ng/mL LPS) for a predetermined time (e.g., 15-30 minutes for p-ERK).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 10-20 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10% gel). Run the gel at 100-120V until the dye front reaches the bottom.[20][21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., rabbit anti-p-ERK1/2, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[22]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1-2 hours at room temperature.[20]

-

Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.[20]

-

Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-Total-ERK1/2).[21]

Protocol: NF-κB Luciferase Reporter Assay

This is a highly sensitive and quantitative method to assess the transcriptional activity of the NF-κB pathway in response to stimuli and potential inhibitors like LXM4e.[23] The assay uses a plasmid vector where the firefly luciferase gene is under the control of NF-κB response elements.[23]

Methodology:

-

Cell Seeding (Day 1): Seed cells (e.g., HEK293T) into a white, opaque 96-well plate at a density of 2-5 x 10⁴ cells per well. Incubate overnight.[23]

-

Transfection (Day 2): Co-transfect the cells in each well with two plasmids:

-

An NF-κB luciferase reporter plasmid (containing the firefly luciferase gene driven by an NF-κB promoter).

-

A control plasmid (e.g., expressing Renilla luciferase from a constitutive promoter) for normalization of transfection efficiency and cell viability. Use a suitable transfection reagent (e.g., PEI or Lipofectamine) according to the manufacturer's protocol. Incubate for 24 hours.[23][24]

-

-

Treatment (Day 3):

-

Carefully remove the medium.

-

Add fresh medium containing the desired concentrations of LXM4e or vehicle control. Incubate for 1-2 hours.[23]

-

Add the NF-κB activator (e.g., TNF-α at a final concentration of 10-20 ng/mL) to the appropriate wells. Include untreated/unstimulated wells as negative controls.

-

Incubate for 6-8 hours to allow for luciferase gene expression.[23]

-

-

Cell Lysis (Day 4): Remove the medium and gently wash the cells once with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for ~15 minutes at room temperature to ensure complete lysis.[23][24]

-

Luminescence Measurement:

-

Use a dual-luciferase reporter assay system and a plate-reading luminometer.

-

Add the firefly luciferase substrate to the lysate and measure the first luminescent signal (Signal A).

-

Add the Stop & Glo® reagent (which quenches the firefly reaction and provides the substrate for Renilla luciferase) and measure the second luminescent signal (Signal B).[23]

-

-

Data Analysis: For each well, calculate the normalized NF-κB activity by dividing the firefly luminescence (Signal A) by the Renilla luciferase luminescence (Signal B). Compare the normalized values across different treatment groups.

Conclusion

This compound is a promising therapeutic candidate that leverages the body's own resolution pathways to combat inflammation. Its primary mechanism of action involves the activation of the ALX/FPR2 receptor, leading to the potent suppression of the pro-inflammatory NF-κB and p38 MAPK signaling pathways. Understanding these molecular mechanisms is critical for its development as a novel anti-inflammatory drug. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further investigate and characterize the signaling and therapeutic potential of LXM4e and other pro-resolving mediators.

References

- 1. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Human Enterocyte Lipoxin A4 Receptor That Is Regulated by Interleukin (IL)-13 and Interferon γ and Inhibits Tumor Necrosis Factor α–induced IL-8 Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opposing regulation of interleukin-8 and NF-kappaB responses by lipoxin A4 and serum amyloid A via the common lipoxin A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipoxin A4 inhibits NF-κB activation and cell cycle progression in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-kappaB is involved in inhibition of lipoxin A4 on dermal inflammation and hyperplasia induced by mezerein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipoxin A4-Mediated p38 MAPK Signaling Pathway Protects Mice Against Collagen-Induced Arthritis - ProQuest [proquest.com]

- 14. pharmiweb.com [pharmiweb.com]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aspirin-triggered 15-epi-lipoxin A4 (LXA4) and LXA4 stable analogues are potent inhibitors of acute inflammation: evidence for anti-inflammatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Biochemicals - CAT N°: 10033 [bertin-bioreagent.com]

- 19. benchchem.com [benchchem.com]

- 20. 3.4. Western Blotting and Detection [bio-protocol.org]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. bowdish.ca [bowdish.ca]

An In-depth Technical Guide to Lipoxin A4 Methyl Ester: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. However, its therapeutic potential is limited by its short in vivo half-life. Lipoxin A4 methyl ester (LXA4-ME), a more stable and lipid-soluble analog, serves as a valuable tool for investigating the biological roles of LXA4 and holds promise as a therapeutic agent. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on its role in key signaling pathways and detailed experimental protocols.

Chemical Structure and Properties

This compound is the methyl ester derivative of Lipoxin A4. The esterification of the carboxylic acid group enhances its lipophilicity and stability, making it more suitable for in vitro and in vivo studies.

Chemical Name: 5(S),6(R),15(S)-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid, methyl ester[1] Synonyms: LXA4 methyl ester, 5(S),6(R),15(S)-TriHETE methyl ester[1][2] Chemical Formula: C₂₁H₃₄O₅[1][2] Molecular Weight: 366.5 g/mol [1][2]

Physicochemical Properties

| Property | Value | Reference |

| Appearance | A solution in ethanol | [1] |

| Purity | ≥95% | [1][2] |

| λmax | 302 nm | [1] |

| Solubility (DMF) | 50 mg/mL | [1] |

| Solubility (Ethanol) | 50 mg/mL | [1] |

| Solubility (PBS, pH 7.2) | 1 mg/mL | [1] |

| Storage Temperature | -80°C | [1] |

| Stability | ≥ 1 year at -80°C | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive public data is limited, the following provides an overview of expected spectral characteristics.

¹H and ¹³C NMR Spectroscopy: The NMR spectra of LXA4-ME are complex due to the presence of multiple stereocenters and double bonds. Complete assignment requires advanced 2D NMR techniques such as COSY, HSQC, and HMBC. The spectra would show characteristic signals for the methyl ester group, protons and carbons of the conjugated tetraene system, and the hydroxyl-bearing carbons.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of lipoxins. The fragmentation pattern of LXA4-ME would reveal characteristic losses of water molecules from the hydroxyl groups and fragmentation of the carbon chain, providing valuable structural information. The determination of lipoxin A4 and its metabolites is often accomplished by chromatographic separation using a C18 reversed-phase column and tandem mass spectrometry detection.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of LXA4-ME would exhibit characteristic absorption bands for the hydroxyl (-OH) groups, the carbon-carbon double bonds (C=C) of the tetraene system, the ester carbonyl (C=O) group, and the C-O stretching of the ester.

Synthesis of this compound

-

Chiral Pool Starting Materials: Syntheses often commence from readily available chiral molecules, such as 2-deoxy-D-ribose, to establish the desired stereochemistry.[4][5][6]

-

Key Reactions: Common synthetic transformations include Wittig reactions, Horner-Wadsworth-Emmons reactions, and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to construct the carbon skeleton and the conjugated tetraene system.[4][5][6]

-

Stereochemical Control: Asymmetric epoxidation and reduction reactions are often employed to introduce the hydroxyl groups with the correct stereochemistry.

-

Esterification: The final step typically involves the esterification of the carboxylic acid of Lipoxin A4 to yield the methyl ester.

A convergent 15-step synthesis has been reported for the related compound 15-oxo-Lipoxin A4 methyl ester, starting from 1-octyn-3-ol (B1346985) and 2-deoxy-D-ribose, utilizing Sonogashira and Suzuki cross-couplings as key steps.[4][5][6]

Biological Activity and Signaling Pathways

This compound, as a stable analog of LXA4, exhibits potent anti-inflammatory and pro-resolving properties. It modulates the activity of various immune cells and influences key inflammatory signaling pathways.

Anti-inflammatory Effects

LXA4-ME has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various inflammatory models.[7][8] It also inhibits the infiltration of neutrophils into inflamed tissues, a critical step in the inflammatory response.

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. LXA4 and its analogs have been shown to inhibit the activation of NF-κB.[7][9] This inhibition can occur through multiple mechanisms, including the prevention of the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[10][11]

References

- 1. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Epi-lipoxin A4 Inhibits Myeloperoxidase Signaling and Enhances Resolution of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoxin A4 promotes autophagy and inhibits overactivation of macrophage inflammasome activity induced by Pg LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoxin A4 mitigates experimental autoimmune myocarditis by regulating inflammatory response, NF-κB and PI3K/Akt signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoxin A(4) reduces lipopolysaccharide-induced inflammation in macrophages and intestinal epithelial cells through inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms [frontiersin.org]

Lipoxin A4 Methyl Ester: A Stable Analog for Harnessing the Pro-Resolving Power of Lipoxin A4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation. Synthesized from arachidonic acid during the inflammatory response, LXA4 actively orchestrates the return to tissue homeostasis by inhibiting neutrophil recruitment and promoting the clearance of apoptotic cells by macrophages. Despite its potent anti-inflammatory and pro-resolving activities, the therapeutic development of native LXA4 is hampered by its rapid metabolic inactivation in vivo. This technical guide provides a comprehensive overview of Lipoxin A4 methyl ester (LXA4 ME) as a stable and biologically active analog of LXA4, designed to overcome the limitations of the parent compound for research and potential therapeutic applications.

Enhanced Stability of this compound

The primary challenge in utilizing native LXA4 therapeutically is its short biological half-life, largely due to rapid enzymatic degradation.[1] The principal route of inactivation is the oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] Esterification of the carboxylic acid group to form this compound enhances its metabolic stability by rendering it more resistant to this enzymatic degradation. While direct comparative in vivo half-life data is limited, studies on various stable analogs, including methyl esters, demonstrate significantly reduced conversion by 15-PGDH compared to native LXA4.[3][4] This increased stability translates to a longer duration of action in biological systems.

For instance, a study comparing the metabolic stability of LXA4 and its analogs found that while LXA4 is rapidly converted by recombinant 15-PGDH, analogs like 15(R/S)-methyl-LXA4 and 16-phenoxy-LXA4 methyl ester were significantly more resistant to this dehydrogenation.[3] Another study noted that the rank order of conversion by recombinant dehydrogenase was LXA4 methyl ester > LXA4, indicating a degree of protection, although other modifications in more advanced analogs offer even greater stability.[4] The enhanced stability of nanomicellar-encapsulated LXA4, which demonstrated a prolonged elimination half-life of approximately 63.95 hours in mice, further underscores the therapeutic potential of stabilizing LXA4.[1]

Comparative Biological Activity and Potency

The utility of LXA4 ME as a stable analog is contingent on its ability to retain the biological functions of native LXA4. Extensive research has demonstrated that LXA4 ME effectively mimics the pro-resolving actions of LXA4, primarily through its interaction with the ALX/FPR2 receptor.

Receptor Binding Affinity

Both LXA4 and its stable analogs exert their effects by binding to the G protein-coupled receptor ALX/FPR2.[5] Competitive radioligand binding assays have been employed to determine the binding affinities (Kd and Ki) of these compounds for the ALX/FPR2 receptor. These studies confirm that LXA4 and its analogs, including the methyl ester, bind to the receptor with high affinity in the nanomolar range.

| Compound | Receptor | Cell Type/System | Binding Affinity (Kd/Ki) | Reference |

| [3H]LXA4 | ALX/FPR2 | Murine Neutrophils | Kd ≈ 1.5 nM | [6] |

| LXA4 | ALX/FPR2 | Human Neutrophils | Ki ≈ 2.0 nM | [3] |

| 15-epi-LXA4 | ALX/FPR2 | Human Neutrophils | Ki ≈ 2.0 nM | [3] |

| 15(R/S)-methyl-LXA4 | ALX/FPR2 | Human Neutrophils | Ki > 2.0 nM | [3] |

| 16-phenoxy-LXA4 | ALX/FPR2 | Human Neutrophils | Ki > 2.0 nM | [3] |

Table 1: Comparative Receptor Binding Affinities of Lipoxin A4 and its Analogs.

In Vitro Potency

The biological potency of LXA4 and LXA4 ME is often assessed through their ability to inhibit key inflammatory cell functions, such as neutrophil migration and activation. In vitro assays consistently show that LXA4 ME and other stable analogs are potent inhibitors of these processes, with IC50 values typically in the nanomolar range.

| Compound | Assay | Cell Type | Stimulus | IC50/Effective Concentration | Reference |

| LXA4 | Chemotaxis Inhibition | Human Neutrophils | Leukotriene B4 | ~1 nM (for ~50% inhibition) | [7] |

| 15-epi-LXA4 | Chemotaxis Inhibition | Human Neutrophils | Leukotriene B4 | ~1 nM (for ~50% inhibition) | [7] |

| 15(R/S)-methyl-LXA4 | Superoxide Generation Inhibition | Human Neutrophils | TNF-α | Potent at 10 nM (81.3% inhibition) | [8] |

| 16-phenoxy-LXA4 | Superoxide Generation Inhibition | Human Neutrophils | TNF-α | Potent at 10 nM (93.7% inhibition) | [8] |

| 15(R/S)-methyl-LXA4 | Neutrophil Transmigration Inhibition | Human Neutrophils | - | IC50: 1-50 nM | [3][6] |

| 16-phenoxy-LXA4 methyl ester | Neutrophil Transmigration Inhibition | Human Neutrophils | - | IC50: 1-50 nM | [3][6] |

Table 2: In Vitro Potency of Lipoxin A4 and its Stable Analogs.

It is important to note that while LXA4 and 15-epi-LXA4 as free acids are potent activators of the ALX/FPR2 receptor, the corresponding methyl ester of LXA4 has been reported in one study to act as a partial antagonist.[7] However, the in vivo efficacy of LXA4 ME suggests that it is readily converted to the active free acid in biological systems.

In Vivo Efficacy

The enhanced stability of LXA4 ME translates to significant efficacy in various preclinical models of inflammatory diseases. Studies in rodent models of intracerebral hemorrhage and focal cerebral ischemia have demonstrated the neuroprotective effects of LXA4 ME.

| Animal Model | Condition | Dosing Regimen | Observed Effects | Reference |

| Rat | Intracerebral Hemorrhage | 10 ng/day and 100 ng/day (intracerebroventricular) | Reduced neurological deficits, brain edema, and neuronal apoptosis. | [9][10] |

| Rat | Permanent Focal Cerebral Ischemia | Intracerebroventricular injection | Ameliorated neurological deficit, reduced infarct volume, and attenuated histological damage. | [11] |

| Rat | Chronic Cerebral Hypoperfusion | 10 ng/day and 100 ng/day (intracerebroventricular) | Alleviated spatial learning and memory impairments and inhibited neuronal loss. | [12] |

Table 3: In Vivo Efficacy of this compound.

Signaling Pathways of Lipoxin A4 and its Analogs

Lipoxin A4 and its stable analogs mediate their pro-resolving effects primarily through the activation of the ALX/FPR2 receptor. Binding of the ligand to this G protein-coupled receptor initiates a cascade of intracellular signaling events that collectively suppress pro-inflammatory pathways and promote resolution.

ALX/FPR2 Receptor-Mediated Signaling

Upon activation, the ALX/FPR2 receptor couples to inhibitory G proteins (Gi), leading to the modulation of several downstream signaling pathways. Two of the most well-characterized pathways are the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway.

Activation of ALX/FPR2 by LXA4 leads to the inhibition of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκB. This stabilizes the inactive NF-κB-IκB complex in the cytoplasm, preventing the translocation of active NF-κB to the nucleus and thereby downregulating the transcription of pro-inflammatory genes.[9][13] Simultaneously, the inhibition of p38 MAPK phosphorylation further contributes to the anti-inflammatory effect.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Lipoxin A4 and its analogs.

Competitive Radioligand Binding Assay for ALX/FPR2 Receptor

This assay is used to determine the binding affinity of LXA4, LXA4 ME, and other analogs to the ALX/FPR2 receptor.

References

- 1. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Design of lipoxin A4 stable analogs that block transmigration and adhesion of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxin (LX)A4 and Aspirin-triggered 15-epi-LXA4 Inhibit Tumor Necrosis Factor 1α–initiated Neutrophil Responses and Trafficking: Regulators of a Cytokine–Chemokine Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of this compound in a rat model of permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ameliorates cognitive deficits induced by chronic cerebral hypoperfusion through activating ERK/Nrf2 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lipoxin A4-Mediated p38 MAPK Signaling Pathway Protects Mice Against Collagen-Induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lipoxin A4 suppresses the development of endometriosis in an ALXreceptor-dependent manner via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Lipoxin A4 Methyl Ester: A Comprehensive Technical Guide to its In Vivo Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator derived from arachidonic acid, plays a pivotal role in the resolution of inflammation.[1][2] Its stable synthetic analog, Lipoxin A4 methyl ester (LXA4 ME), has emerged as a potent therapeutic candidate for a spectrum of inflammatory conditions due to its enhanced stability and potent anti-inflammatory and pro-resolving actions demonstrated in numerous in vivo models.[3] This technical guide provides an in-depth overview of the anti-inflammatory properties of LXA4 ME in vivo, with a focus on quantitative data, detailed experimental protocols, and the core signaling pathways involved in its mechanism of action.

Core Anti-inflammatory Mechanisms of this compound

LXA4 ME exerts its anti-inflammatory effects through a multi-pronged approach, primarily by activating the lipoxin A4 receptor (ALX/FPR2), a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.[2][4][5] This interaction initiates a cascade of intracellular signaling events that collectively dampen the inflammatory response and promote its resolution. Key mechanisms include the inhibition of neutrophil recruitment and activation, the reduction of pro-inflammatory cytokine production, and the activation of antioxidant pathways.

Quantitative Data on Anti-inflammatory Effects of this compound In Vivo

The efficacy of this compound in mitigating inflammation has been quantified across various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Neutrophil Infiltration

| Animal Model | Inflammatory Stimulus | LXA4 ME Dose | Route of Administration | Endpoint | % Inhibition of Neutrophil Infiltration | Reference |

| Mouse Ear | Topical Phorbol Ester | Not Specified | Topical | Myeloperoxidase (MPO) Activity | Potent inhibition, comparable to dexamethasone | [6] |

| Murine Peritonitis | Zymosan | Nanogram doses | Intraperitoneal | PMN Count | ~32% | [7] |

| Mouse Acute Lung Injury | E. coli | 200 µg/kg | Intravenous | BAL Fluid Neutrophil Count | Significant reduction | [8] |

Table 2: Modulation of Pro-inflammatory Cytokines by this compound

| Animal Model | Inflammatory Stimulus | LXA4 ME Dose | Route of Administration | Cytokine Measured | % Reduction | Reference |

| Rat Intracerebral Hemorrhage | Autologous Blood | 100 ng/d | Intraventricular | TNF-α, IL-1β, IL-6 | Significant reduction | [9] |

| Mouse Acute Lung Injury | LPS | Not Specified | Intraperitoneal | TNF-α, IL-1β | Significant decrease | [10] |

| Mouse Arthritis | Titanium Dioxide (TiO2) | 10 ng/animal | Intraperitoneal | TNF-α, IL-1β, IL-6 | Significant reduction | [1] |

| Rat Sepsis (CLP model) | Cecal Ligation and Puncture | 7 µg/kg | Intravenous | TNF-α, IL-6 | Significant reduction | [11] |

| Mouse Liver Fibrosis | Thioacetamide | Not Specified | Not Specified | IFN-γ, TNF-α, IL-6 | Significant reduction | [3][12] |

Table 3: Effect of this compound on Key Signaling Molecules

| Animal Model | Inflammatory Stimulus | LXA4 ME Dose | Route of Administration | Signaling Molecule | Effect | Reference |

| Rat Intracerebral Hemorrhage | Autologous Blood | 100 ng/d | Intraventricular | NF-κB | Down-regulation of expression | [13] |

| Rat Chronic Cerebral Hypoperfusion | BCCAO | 100 ng/day | Intracerebroventricular | Nrf2 | Enhanced expression and nuclear translocation | [14] |

| Mouse Arthritis | Titanium Dioxide (TiO2) | 10 ng/animal | Intraperitoneal | NF-κB | Reduced activation in macrophages | [1] |

| Mouse Arthritis | Titanium Dioxide (TiO2) | 10 ng/animal | Intraperitoneal | Nrf2 | Increased mRNA and protein expression | [1][2] |

Key Signaling Pathways Modulated by this compound

The anti-inflammatory actions of LXA4 ME are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary cascades involved.

ALX/FPR2 Receptor Signaling Cascade

LXA4 ME binding to the ALX/FPR2 receptor on immune cells triggers a signaling cascade that inhibits pro-inflammatory pathways and promotes resolution.

Caption: LXA4 ME activates the ALX/FPR2 receptor, leading to inhibition of the NF-κB pathway and activation of the Nrf2 pathway.

NF-κB Inhibition Pathway

LXA4 ME, through ALX/FPR2 activation, interferes with the canonical NF-κB signaling pathway, a central regulator of inflammation.

Caption: LXA4 ME inhibits IKK, preventing IκB degradation and subsequent NF-κB nuclear translocation and pro-inflammatory gene transcription.

Nrf2 Activation Pathway

LXA4 ME promotes the activation of the Nrf2 antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective genes.

Caption: LXA4 ME promotes Nrf2 dissociation from Keap1, nuclear translocation, and binding to the ARE, leading to antioxidant gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the core experimental protocols used in the in vivo studies of this compound.

Intracerebral Hemorrhage (ICH) Model in Rats

This model is used to study the neuroprotective and anti-inflammatory effects of LXA4 ME in the context of hemorrhagic stroke.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull to expose the brain.

-

Autologous Blood Injection: A needle is inserted into the right caudate nucleus (coordinates: 0.2 mm anterior, 5.5 mm ventral, and 3.5 mm lateral to bregma).[15] Autologous whole blood is infused at a controlled rate (e.g., 10 μL/min) to create a hematoma.[15]

-

LXA4 ME Administration: LXA4 ME or vehicle is administered, typically via intraventricular injection, at a specified time point relative to ICH induction.[9]

-

Post-operative Care and Monitoring: Animals are monitored for recovery and neurological deficits are assessed at various time points using standardized scoring systems.

-

Tissue Collection and Analysis: At the end of the experiment, brain tissue is collected for histological analysis, measurement of brain water content, and biochemical assays (e.g., Western blot for inflammatory markers).

Zymosan-Induced Peritonitis in Mice

This model is a classic method for studying acute inflammation and the resolution phase, where the effects of LXA4 ME on leukocyte trafficking can be assessed.

-

Animal Preparation: Mice are used for this model.

-

Induction of Peritonitis: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline and injected intraperitoneally (i.p.). A typical dose is 1 mg per mouse.[6][14]

-

LXA4 ME Administration: LXA4 ME or vehicle is administered, often i.p., either prior to or concurrently with the zymosan injection.

-

Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with a known volume of ice-cold PBS or saline.[14]

-

Cell Analysis: The collected peritoneal lavage fluid is centrifuged to pellet the cells. The total number of leukocytes is counted, and differential cell counts (neutrophils, macrophages, etc.) are performed after staining to assess the inflammatory infiltrate.[6]

-

Supernatant Analysis: The supernatant from the lavage fluid can be used to measure the levels of cytokines and other inflammatory mediators by ELISA.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics aspects of bacterial-induced lung inflammation and is used to evaluate the protective effects of LXA4 ME on lung tissue.

-

Animal Preparation: Mice are anesthetized.

-

LPS Instillation: The trachea is exposed, and a specific dose of LPS dissolved in sterile saline is instilled directly into the trachea via a catheter.[13]

-

LXA4 ME Administration: LXA4 ME or vehicle is typically administered intraperitoneally before or after the LPS challenge.

-

Bronchoalveolar Lavage (BAL): At a designated time point (e.g., 24 hours) after LPS administration, the lungs are lavaged with sterile saline to collect cells and fluid from the airways.[13]

-

BAL Fluid Analysis: The BAL fluid is analyzed for total and differential cell counts to quantify inflammatory cell infiltration. The supernatant is used to measure protein concentration (as an indicator of vascular permeability) and cytokine levels.

-

Lung Tissue Analysis: Lung tissue is collected for histological examination to assess the degree of injury and inflammation, and for molecular analysis of inflammatory and antioxidant markers.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in an in vivo model.

Caption: A generalized workflow for in vivo studies of LXA4 ME, from model induction to data analysis.

Conclusion

This compound demonstrates significant and consistent anti-inflammatory properties across a range of in vivo models of acute and chronic inflammation. Its ability to potently inhibit neutrophil infiltration, suppress the production of key pro-inflammatory cytokines, and modulate the central inflammatory signaling pathways of NF-κB and Nrf2 underscores its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the pro-resolving power of this promising molecule. The quantitative data presented herein provides a solid foundation for the design of future preclinical and clinical studies aimed at translating the therapeutic benefits of this compound to human inflammatory diseases.

References

- 1. Zymosan A–induced peritonitis model [bio-protocol.org]

- 2. Therapeutic activity of lipoxin A4 in TiO2-induced arthritis in mice: NF-κB and Nrf2 in synovial fluid leukocytes and neuronal TRPV1 mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Reduces Early Brain Injury by Inhibition of the Nuclear Factor Kappa B (NF-κB)-Dependent Matrix Metallopeptidase 9 (MMP-9) Pathway in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]

- 8. This compound ameliorates cognitive deficits induced by chronic cerebral hypoperfusion through activating ERK/Nrf2 signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. olac.berkeley.edu [olac.berkeley.edu]

- 10. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 11. Autologous Blood-Induced Intracerebral Hemorrhage (ICH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. ahajournals.org [ahajournals.org]

Lipoxin A4 Methyl Ester: A Technical Guide to Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxin A4 (LXA4) is an endogenous specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation. Its stable analog, Lipoxin A4 methyl ester (LXA4-Me), is frequently utilized in research due to its increased metabolic stability. This technical guide provides an in-depth overview of the receptor binding affinity and specificity of LXA4-Me, with a focus on its primary receptor, ALX/FPR2. This document summarizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways to support research and drug development efforts in the field of inflammation resolution.

Receptor Binding Affinity and Specificity

The biological actions of Lipoxin A4 and its analogs are primarily mediated through the G protein-coupled receptor ALX/FPR2 (also known as formyl peptide receptor 2). While extensive research has been conducted on the parent compound, LXA4, direct quantitative binding data for LXA4-Me is less prevalent in the literature. The activity of LXA4-Me can be context-dependent, with some studies suggesting it may act as a partial antagonist or that its effects are contingent on its conversion to the free acid, LXA4, which can vary by cell type.

Primary Receptor: ALX/FPR2

ALX/FPR2 is a high-affinity receptor for LXA4. The binding of LXA4 to this receptor initiates a cascade of anti-inflammatory and pro-resolving signals. While specific binding constants for LXA4-Me are not consistently reported, the data for LXA4 and its stable analogs provide a strong indication of the affinity for this receptor class.

Table 1: Quantitative Binding Affinity of Lipoxin A4 and Analogs to ALX/FPR2 Receptor

| Ligand | Cell Type/System | Assay Type | Binding Constant | Citation(s) |

| Lipoxin A4 (LXA4) | Human Neutrophils | Radioligand Binding | Kd ≈ 0.5 nM | [1] |

| Lipoxin A4 (LXA4) | CHO cells expressing mouse LXA4R | Radioligand Binding | Kd ≈ 1.5 nM | [2] |

| 15(R/S)-methyl-LXA4 | THP-1 cells | Adherence Assay | EC50 ≈ 1 x 10⁻¹⁰ M | [3] |

| 16-phenoxy-LXA4 | THP-1 cells | Adherence Assay | EC50 ≈ 1 x 10⁻¹⁰ M | [3] |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. EC50 (half-maximal effective concentration) reflects the concentration of a ligand that induces a response halfway between the baseline and maximum.

Receptor Specificity and Potential Cross-Reactivity

The specificity of LXA4 and its analogs is a critical aspect of their pharmacological profile. While ALX/FPR2 is the principal receptor, interactions with other receptors have been reported, suggesting potential for cross-reactivity.

One area of investigation has been the cysteinyl leukotriene receptors (CysLTs). Some studies have suggested that LXA4 can compete with high affinity for binding to the CysLT1 receptor, potentially acting as an antagonist to the pro-inflammatory leukotrienes.[4] However, other research indicates that 15-epi-LXA4, a closely related isomer, shows no significant binding affinity for the CysLT1 receptor.[5][6] This highlights the need for further investigation to clarify the extent and physiological relevance of this cross-reactivity.

Additionally, GPR32 has been identified as a receptor for another pro-resolving mediator, Resolvin D1, which also binds to ALX/FPR2.[7] This suggests a potential for overlapping pharmacology among different classes of SPMs and their receptors.

Table 2: Summary of Lipoxin A4 and Analogs Interaction with Other Receptors

| Ligand/Analog | Receptor | Finding | Citation(s) |

| Lipoxin A4 (LXA4) | CysLT1 | Competes for specific binding with LTD4. | [4] |

| 15-epi-LXA4 | CysLT1 | No significant binding affinity or signaling observed. | [5][6] |

| Resolvin D1 | GPR32 | Binds and signals through GPR32. | [7] |

It is important to note that one study reported that synthetic LXA4 and its 15-oxo-LXA4 methyl ester metabolite displayed no ligand activity for the FPR2 receptor in their specific experimental system.[2][8][9][10] This underscores the complexity of LXA4 pharmacology and the potential for varied results depending on the experimental conditions and model system used.

Signaling Pathways

Upon binding of LXA4 to the ALX/FPR2 receptor, a series of intracellular signaling events are initiated that collectively contribute to the resolution of inflammation. Key pathways activated include phospholipase C (PLC), phospholipase D (PLD), and phospholipase A2 (PLA2). Downstream effectors such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK1/2) are also involved.

Figure 1: Simplified signaling pathway of Lipoxin A4 via the ALX/FPR2 receptor.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to assess the receptor binding and functional activity of compounds like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Figure 2: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with ALX/FPR2).

-

Harvest cells and prepare a membrane fraction through homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, add a constant amount of the receptor membrane preparation to each well.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-LXA4) to each well.

-

Add the unlabeled test compound (e.g., LXA4-Me) in a series of increasing concentrations. Include control wells with no competitor (total binding) and wells with a high concentration of a known ligand to determine non-specific binding.

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

-

Separation:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand using a cell harvester and vacuum filtration through glass fiber filters. The membranes with bound ligand are trapped on the filters.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Functional Assay: Calcium Mobilization

This assay measures the ability of a ligand to activate a Gq-coupled receptor, such as ALX/FPR2, by detecting the resulting increase in intracellular calcium concentration.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells expressing the receptor of interest in a multi-well, clear-bottom, black-walled plate suitable for fluorescence measurements.

-

Allow the cells to adhere and grow to an appropriate confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

-

-

Compound Preparation:

-

Prepare a series of dilutions of the test compound (e.g., LXA4-Me) in an appropriate assay buffer.

-

-

Measurement: